N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide is an organic compound that features a methanesulfonamide group attached to a bifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide typically involves the reaction of 2,2’-bifuran-5-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The bifuran moiety enhances the compound’s binding affinity and specificity by providing additional interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group.
N-methyl methanesulfonamide: Contains a methyl group attached to the nitrogen atom of the sulfonamide.
N-(quinolin-8-yl)methanesulfonamide: Features a quinoline moiety instead of a bifuran.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide is unique due to its bifuran structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity in biological applications compared to simpler sulfonamides .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(12,13)11-7-8-4-5-10(15-8)9-3-2-6-14-9/h2-6,11H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBRBSPUBWNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.